molecular formula C7H5Cl3O3S B567104 3,4-Dichloro-2-methoxybenzenesulfonyl chloride CAS No. 1246776-77-1

3,4-Dichloro-2-methoxybenzenesulfonyl chloride

Cat. No. B567104
M. Wt: 275.524
InChI Key: GLBKBJCCCSOVED-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O3S . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-methoxybenzenesulfonyl chloride consists of 7 carbon atoms, 5 hydrogen atoms, 3 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C7H5Cl3O3S/c1-13-7-5 (14 (10,11)12)3-2-4 (8)6 (7)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

3,4-Dichloro-2-methoxybenzenesulfonyl chloride is a solid substance . It has a molecular weight of 275.54 .

Scientific Research Applications

Synthesis of Herbicide Intermediates

3,4-Dichloro-2-methoxybenzenesulfonyl chloride and its derivatives have been explored in the synthesis of potential herbicides. These compounds have been investigated for their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics, indicating their relevance in agricultural chemistry (Cremlyn & Cronje, 1979).

Pharmaceutical Research

In pharmaceutical research, various derivatives of 3,4-Dichloro-2-methoxybenzenesulfonyl chloride have been used to create compounds with potential biological activity. Studies have shown the synthesis and characterization of these derivatives, revealing their chemical structures and properties (Nagarajan & Krishnakumar, 2018).

Chemical Synthesis Techniques

3,4-Dichloro-2-methoxybenzenesulfonyl chloride has been utilized in various chemical synthesis techniques. These include the preparation of secondary amines from primary amines, indicating its versatility in synthetic organic chemistry (Kurosawa, Kan, & Fukuyama, 2003).

Environmental Chemistry Applications

In environmental chemistry, this compound has been involved in studies related to the degradation of pollutants. For example, its role in the mineralization of herbicides in aqueous media has been investigated, highlighting its significance in understanding environmental remediation processes (Brillas, Baños, & Garrido, 2003).

Analytical Chemistry

3,4-Dichloro-2-methoxybenzenesulfonyl chloride has also found use in analytical chemistry. For instance, it has been part of chromogenic systems for measuring substances like hydrogen peroxide, providing essential tools for clinical and biochemical analyses (Fossati & Prencipe, 2010).

Safety And Hazards

3,4-Dichloro-2-methoxybenzenesulfonyl chloride is a hazardous compound. It is dangerous and can cause burns of eyes, skin, and mucous membranes . The safety information includes several precautionary statements such as P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 .

properties

IUPAC Name

3,4-dichloro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O3S/c1-13-7-5(14(10,11)12)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBKBJCCCSOVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247900
Record name 3,4-Dichloro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-methoxybenzenesulfonyl chloride

CAS RN

1246776-77-1
Record name 3,4-Dichloro-2-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246776-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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